molecular formula C9H8N2O2 B7780224 7-methoxy-1H-quinazolin-4-one

7-methoxy-1H-quinazolin-4-one

Cat. No.: B7780224
M. Wt: 176.17 g/mol
InChI Key: PPGWFCHOWMFNRI-UHFFFAOYSA-N
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Description

7-methoxy-1H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a methoxy group at the 7th position of the quinazolinone ring enhances its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

7-methoxy-1H-quinazolin-4-one can be synthesized through various methods. One common approach involves the condensation of anthranilic acid with formamide, followed by cyclization. Another method includes the reaction of 4-chloroanthranilic acid amide with triethyl orthoformate to obtain the 7-chloro-substituted derivative, which can then be converted to this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-methoxy-1H-quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones, dihydroquinazolinones, and other quinazoline derivatives .

Scientific Research Applications

7-methoxy-1H-quinazolin-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a valuable tool in biological research.

    Medicine: It has shown potential as an anticancer, anti-inflammatory, and analgesic agent. Research is ongoing to explore its therapeutic applications in various diseases.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-methoxy-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. It can inhibit enzymes and receptors involved in various biological processes. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and the induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methoxy group at the 7th position in 7-methoxy-1H-quinazolin-4-one enhances its lipophilicity and biological activity compared to its analogs. This unique structural feature contributes to its potential as a therapeutic agent with diverse applications .

Properties

IUPAC Name

7-methoxy-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-6-2-3-7-8(4-6)10-5-11-9(7)12/h2-5H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGWFCHOWMFNRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C(=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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